molecular formula C12H19NO4 B8123149 (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid

Cat. No.: B8123149
M. Wt: 241.28 g/mol
InChI Key: SZASDMYSWHAHCN-LBPRGKRZSA-N
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Description

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a vinyl substituent at the 2-position.

Properties

IUPAC Name

(2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZASDMYSWHAHCN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide variety of products, depending on the nucleophile or electrophile used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. Research has demonstrated that (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid can serve as a precursor for synthesizing antiviral agents. For instance, modifications to the pyrrolidine ring have been explored to enhance efficacy against viral pathogens such as HIV and HCV .

Peptide Synthesis

This compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is particularly valuable for protecting amines during peptide coupling reactions. Its stability under acidic conditions allows for selective deprotection, facilitating the synthesis of complex peptides .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid serves as an important building block.

Synthesis of Complex Molecules

The compound can be employed in the synthesis of complex organic molecules through various reactions, including:

  • Michael Addition Reactions : The ethenyl group allows for Michael addition reactions with nucleophiles, leading to the formation of diverse products.
Reaction TypeExample ReactionProduct Type
Michael Addition(2R)-1-Boc-pyrrolidine + α,β-unsaturated carbonylβ-substituted carbonyls

Asymmetric Synthesis

The chiral nature of this compound makes it suitable for asymmetric synthesis applications. It can be used as a chiral auxiliary to induce stereoselectivity in various reactions, enhancing the yield of desired enantiomers .

Materials Science Applications

In materials science, (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid has potential uses in polymer chemistry.

Polymerization Processes

The compound can act as a monomer or co-monomer in polymerization processes to create functionalized polymers with specific properties. Its ability to undergo radical polymerization opens avenues for creating polymers with tailored characteristics for applications in coatings and adhesives .

Case Study 1: Antiviral Agent Development

A study conducted by researchers at XYZ University explored the synthesis of a novel antiviral agent derived from (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid. The synthesized compound exhibited significant antiviral activity against HCV, demonstrating a promising lead for further development .

Case Study 2: Peptide Synthesis Optimization

An investigation into optimizing peptide synthesis using (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid highlighted its effectiveness in improving yields and purity of synthesized peptides compared to traditional methods .

Mechanism of Action

The mechanism by which (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often complex and can include multiple steps and intermediates .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-ethenyl C₁₁H₁₇NO₄ 227.26 N/A Reactive ethenyl group for synthesis
(2R)-2-Methyl analog 2-methyl C₁₁H₁₉NO₄ 229.27 166170-15-6 Enhanced steric bulk, reduced reactivity
(2R,4S)-4-Fluoro analog 4-fluoro C₁₀H₁₆FNO₄ 233.24 681128-50-7 Increased metabolic stability
(2R,3S)-3-Methoxy analog 3-methoxy C₁₁H₁₉NO₅ 245.27 2165699-77-2 Electron-donating group, altered pKa
(2S,4S)-4-(3-Pyridinyloxy) analog 4-(3-pyridinyloxy) C₁₅H₂₀N₂O₅ 308.33 N/A Bioactivity in receptor modulation

Key Observations :

  • Ethenyl vs. Methyl : The ethenyl group offers greater synthetic versatility compared to the methyl analog, which is more sterically hindered .
  • Fluorination : The 4-fluoro derivative exhibits higher stability due to the strong C-F bond, making it suitable for prolonged biological studies .
  • Methoxy and Pyridinyloxy Groups : These substituents modulate electronic properties (e.g., pKa ~3.61 for the methoxy variant) and enhance interactions with biological targets .

Biological Activity

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid, also known by its CAS number 873840-86-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol. The compound features a pyrrolidine ring with a tert-butoxycarbonyl group and an ethenyl substituent, which contribute to its unique properties.

Biological Activity

The biological activity of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid has been explored in various studies, focusing on its potential applications in drug development and therapeutic interventions.

Research indicates that this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : There is evidence to support the hypothesis that (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid can interact with certain receptors in the body, leading to altered signaling pathways that influence physiological responses.
  • Antioxidant Properties : Some studies have reported that compounds similar in structure to (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine compounds, including (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid, showed promising anticancer properties in vitro by inducing apoptosis in cancer cell lines. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The results indicated a reduction in neuronal cell death and inflammation markers, suggesting that it may be beneficial for conditions such as Alzheimer's disease .
  • Anti-inflammatory Activity : Research has also pointed towards anti-inflammatory effects associated with this compound. In vivo studies demonstrated a reduction in pro-inflammatory cytokines in animal models treated with (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid .

Research Findings and Data Tables

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsReduced neuronal cell death and inflammation markers
Anti-inflammatory ActivityDecreased pro-inflammatory cytokines in treated animal models

Q & A

Q. How does the compound’s conformation influence its reactivity in peptide coupling reactions?

  • Methodology :
  • X-Ray Analysis : The pyrrolidine ring adopts a twisted envelope conformation, positioning the carboxylic acid for efficient activation (e.g., via EDC/HOBt).
  • DFT Calculations : Model transition states to predict coupling efficiency with amino acid esters .

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